molecular formula C9H10BrNO2 B1377925 5-Bromo-2-isopropoxyisonicotinaldehyde CAS No. 1289135-80-3

5-Bromo-2-isopropoxyisonicotinaldehyde

Cat. No. B1377925
M. Wt: 244.08 g/mol
InChI Key: NXXBYQZTUQBDLE-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound belonging to the family of isonicotinaldehyde derivatives . It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-isopropoxyisonicotinaldehyde is 1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxyisonicotinaldehyde is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Supramolecular Structures

Studies have explored the contrasting supramolecular structures in isomeric pairs involving bromo-substituted salicylaldehydes. These studies highlight the importance of such compounds in understanding the formation of complex molecular frameworks through hydrogen bonding and other interactions, which are critical for the design of molecular materials with specific properties (Gomes, Low, & Wardell, 2013).

Synthesis of Key Intermediates

The synthesis of bromo-substituted compounds as key intermediates for the production of other significant chemical entities, such as Febuxostat, demonstrates the critical role these compounds play in pharmaceutical manufacturing. This involves a multi-step process characterized by bromination among other steps, showcasing the utility of bromo-substituted compounds in facilitating complex syntheses (Fan-hao, 2012).

Preparation of Heteroditopic Ligands

Research into the halomethylation of salicylaldehydes, including bromo-substituted variants, for the preparation of heteroditopic ligands illustrates the utility of these compounds in coordination chemistry. Such ligands are valuable for creating complex structures with metal ions, potentially useful in catalysis and materials science (Wang et al., 2006).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBYQZTUQBDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropoxyisonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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